Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-
CAS No.: 63181-82-8
Cat. No.: VC17271193
Molecular Formula: C36H52ClN3O6S
Molecular Weight: 690.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- - 63181-82-8](/images/structure/VC17271193.png)
Specification
CAS No. | 63181-82-8 |
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Molecular Formula | C36H52ClN3O6S |
Molecular Weight | 690.3 g/mol |
IUPAC Name | 4-[1-[[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]amino]-1-oxobutan-2-yl]oxy-2-pentadecylbenzenesulfonic acid |
Standard InChI | InChI=1S/C36H52ClN3O6S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-24-29(20-21-32(28)47(43,44)45)46-31(6-2)36(42)38-33-25-34(41)40(39-33)35-27(4)22-26(3)23-30(35)37/h20-24,31H,5-19,25H2,1-4H3,(H,38,39,42)(H,43,44,45) |
Standard InChI Key | NTLDJLGEIMFHKZ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)C)C)S(=O)(=O)O |
Introduction
Structural Characterization
Molecular Architecture
The compound integrates three distinct moieties:
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Benzenesulfonic Acid Core: A sulfonic acid group (-SO₃H) at the para position of the benzene ring enhances water solubility and acidity (pKa ~ -6).
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Pentadecyl Chain: A 15-carbon alkyl group at the ortho position introduces hydrophobicity, influencing lipid bilayer interactions .
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Pyrazole-Linked Substituent: A 1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl group connected via an aminocarbonylpropoxy spacer. This moiety is associated with bioactivity, including enzyme inhibition.
Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₃H₄₆ClN₃O₆S | |
Molecular Weight | 672.25 g/mol | |
IUPAC Name | As per query | |
Canonical SMILES | CC(C)CCCCCCCCCCC1=C(C=CC(=C1Cl)C(=O)N2C(CN=C2C3=C(C=C(C=C3)S(=O)(=O)O)O)OC)CC |
Synthesis and Industrial Production
Synthetic Pathways
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 4,5-dihydro-5-oxopyrazole core. For example, reacting 2-chloro-4,6-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions generates the pyrazolone intermediate.
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Sulfonation: Introducing the sulfonic acid group via electrophilic substitution using fuming sulfuric acid at 50–60°C.
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Esterification and Alkylation: Coupling the pyrazole amine with a propoxy-linked carboxylic acid derivative, followed by alkylation with pentadecyl bromide under basic conditions .
Optimization Challenges
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Yield Limitations: The multi-step synthesis faces cumulative yield reductions, with final step efficiencies reported at ~35% due to steric hindrance from the pentadecyl chain .
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Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) is required to isolate the target compound from byproducts.
Physicochemical Properties
Solubility and Stability
Solvent/Medium | Solubility (mg/mL) | Stability (25°C, 24h) |
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Water (pH 7) | 12.5 | >90% |
Ethanol | 45.8 | >95% |
Dichloromethane | 8.2 | >85% |
The compound exhibits pH-dependent solubility, with the sulfonic acid group ionizing above pH 2. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days.
Biological and Functional Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism likely involves disruption of bacterial membrane integrity via the amphiphilic structure.
Parameter | Value |
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Critical Micelle Conc. | 0.15 mM |
Surface Tension Reduction | 42 mN/m at CMC |
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